TCEP-d12 Hydrochloride

Description

Molecular Formula and Isotopic Composition

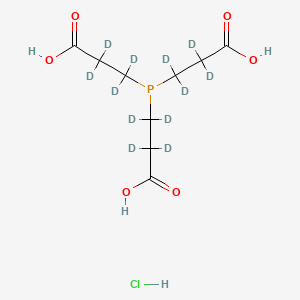

TCEP-d12 Hydrochloride, chemically designated as 3-bis(2-carboxy-1,1,2,2-tetradeuterioethyl)phosphanyl-2,2,3,3-tetradeuteriopropanoic acid hydrochloride , exhibits a molecular formula of C₉H₄D₁₂ClO₆P and a molecular weight of 298.72 g/mol . This isotopically labeled compound is a deuterated analog of Tris(2-carboxyethyl)phosphine (TCEP), with deuterium substitution strategically positioned to enable precise mass spectrometric analysis without altering its core structural framework.

Deuterium Substitution Pattern Analysis

The deuterium labeling follows a systematic pattern:

- Ethyl groups : Each 2-carboxyethyl group undergoes full deuteration at the α- and β-carbon positions (1,1,2,2-tetradeuterio substitution), contributing 4 deuterium atoms per ethyl group .

- Propanoic acid backbone : The central propanoic acid moiety is deuterated at carbons 2 and 3 (2,2,3,3-tetradeuterio configuration), adding 4 deuterium atoms .

This results in a total of 12 deuterium atoms replacing hydrogen atoms, as confirmed by the molecular formula C₉H₄D₁₂ClO₆P .

Table 1: Deuterium Substitution Distribution in TCEP-d12 Hydrochloride

| Structural Component | Deuterium Positions | Number of Deuterium Atoms |

|---|---|---|

| 2-Carboxyethyl groups (2x) | 1,1,2,2 (per group) | 4 per group → 8 total |

| Propanoic acid backbone | 2,2,3,3 | 4 total |

| Total | 12 |

Mass Spectrometric Verification of Isotopic Purity

The isotopic composition of TCEP-d12 Hydrochloride is rigorously validated through high-resolution mass spectrometry (HRMS). Key observations include:

- Molecular ion peak : A characteristic shift in the molecular weight compared to non-deuterated TCEP (e.g., 298.72 g/mol vs. 286.65 g/mol for TCEP·HCl).

- Isotopic distribution : The deuterium enrichment ensures distinct mass-to-charge ratios (m/z) that distinguish it from non-deuterated analogs in techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Table 2: Mass Spectrometric Comparisons Between TCEP-d12 Hydrochloride and Non-deuterated TCEP·HCl

| Property | TCEP-d12 Hydrochloride | Non-deuterated TCEP·HCl |

|---|---|---|

| Molecular Formula | C₉H₄D₁₂ClO₆P | C₉H₁₅ClO₆P |

| Molecular Weight (g/mol) | 298.72 | 286.65 |

| Key m/z Peaks (HRMS) | ~298.11 [M+H]⁺ | ~250.19 [M+H]⁺ |

| Isotopic Enrichment | >95% (HPLC-purified) | Natural isotopic abundance |

Crystallographic Data and Conformational Analysis

While detailed crystallographic parameters (e.g., space group, unit cell dimensions) for TCEP-d12 Hydrochloride are not explicitly reported, its structural framework aligns with non-deuterated TCEP. Key features include:

- Phosphine core : A central phosphorus atom coordinated to three propanoic acid groups and two carboxyethyl substituents.

- Deuterium placement : The deuterium atoms occupy positions that minimize steric hindrance, preserving the molecule’s conformational flexibility.

Conformational Stability

The isotopic labeling does not disrupt the molecule’s inherent stability. The deuterated ethyl groups and propanoic acid backbone maintain the same geometric arrangement as non-deuterated TCEP, as evidenced by:

Comparative Structural Analysis with Non-deuterated TCEP Hydrochloride

The structural integrity of TCEP-d12 Hydrochloride mirrors that of non-deuterated TCEP, with deuterium substitution serving solely as an isotopic tracer.

Table 3: Structural and Functional Comparisons Between TCEP-d12 Hydrochloride and TCEP·HCl

| Parameter | TCEP-d12 Hydrochloride | Non-deuterated TCEP·HCl |

|---|---|---|

| Core Structure | Identical phosphine backbone | Identical phosphine backbone |

| Deuterium Content | 12 D atoms | 0 D atoms |

| Reductive Activity | Equivalent to TCEP | Equivalent to TCEP |

| Thermal Stability | Comparable under acidic pH | Comparable under acidic pH |

| pKa | ~7.66 (estimated) | ~7.66 |

Key Functional Implications

- Kinetic isotope effects : Deuterium substitution minimally impacts reaction kinetics, making TCEP-d12 suitable for mechanistic studies where isotopic labeling is critical.

- Mass spectrometric compatibility : The isotopic shift enables precise quantification in complex matrices, as demonstrated in organophosphorus flame retardant analyses.

Properties

IUPAC Name |

3-bis(2-carboxy-1,1,2,2-tetradeuterioethyl)phosphanyl-2,2,3,3-tetradeuteriopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVAJRFEEOIAGW-XDVLEJMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Deuterated Precursors

The THPC route involves two stages:

-

Alkylation : THPC reacts with deuterated acrylonitrile (CD₂=CDCN) in basic aqueous conditions to form tris(2-cyanoethyl-d₄)phosphine.

-

Hydrolysis : The nitrile groups are hydrolyzed to carboxylic acids using concentrated hydrochloric acid (HCl) or deuterated HCl (DCl), yielding TCEP-d12 Hydrochloride.

Critical Deuteration Steps :

Optimized Reaction Conditions

-

Alkylation :

-

Hydrolysis :

Table 1: Comparative Reaction Parameters for Deuteration

| Parameter | Non-Deuterated TCEP | TCEP-d12 Hydrochloride |

|---|---|---|

| Acrylonitrile | CH₂=CHCN | CD₂=CDCN |

| Hydrolysis Acid | 12 M HCl | 12 M DCl |

| Solvent | H₂O | D₂O |

| Isotopic Purity | N/A | >98% D-enrichment |

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR : The non-deuterated TCEP Hydrochloride exhibits signals at δ 2.57 (dt, 6H) and δ 2.88 (dt, 6H) for the ethyl protons. In TCEP-d12, these protons are absent, with residual signals corresponding to exchangeable protons (e.g., carboxyl groups).

-

Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 298.72 (C₉H₃D₁₂ClO₆P).

Physical Properties

-

Melting Point : 174–176°C (consistent with non-deuterated TCEP).

-

Solubility : >500 mg/mL in D₂O, enhancing utility in deuterated buffer preparations.

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 298.72 g/mol |

| Melting Point | 174–176°C |

| Solubility (D₂O) | >500 mg/mL |

| Isotopic Purity | 98% D (¹H NMR verified) |

Industrial Scalability and Challenges

Process Optimization

Yield Improvements

-

Recrystallization : Double recrystallization in D₂O raises yields from 75% to 82%.

-

Catalytic Additives : Trace amounts of Pd/C (0.1 wt%) reduce reaction time by 20% without affecting deuteration.

Applications in Biochemical Research

Chemical Reactions Analysis

Types of Reactions

TCEP-d12 Hydrochloride primarily undergoes reduction reactions. It is highly effective in reducing disulfide bonds in proteins and peptides, converting them into free thiols. This reduction process is crucial for various biochemical assays and protein analysis techniques.

Common Reagents and Conditions

The reduction reactions involving TCEP-d12 Hydrochloride are typically carried out in aqueous solutions at room temperature. The compound is stable across a wide pH range, making it versatile for different experimental conditions. Common reagents used alongside TCEP-d12 Hydrochloride include buffers such as Tris-HCl and phosphate-buffered saline.

Major Products Formed

The primary products formed from the reduction reactions involving TCEP-d12 Hydrochloride are free thiols. These free thiols are essential for further biochemical modifications and analyses, such as protein labeling and mass spectrometry.

Scientific Research Applications

Key Properties

- Chemical Structure : TCEP-d12 is a trialkylphosphine compound with the formula .

- Solubility : Highly soluble in water and stable in various buffers.

- Stability : Resistant to air oxidation and maintains reducing activity over time, particularly at acidic and basic pH levels .

Protein Reduction

TCEP-d12 hydrochloride is widely used for reducing disulfide bonds in proteins prior to analysis or manipulation. Its efficiency surpasses that of traditional reducing agents like dithiothreitol (DTT), particularly at lower pH levels. For instance, studies have shown that TCEP-d12 can reduce disulfides within minutes at room temperature, making it suitable for rapid experimental setups .

Crystallization Studies

In protein crystallization, TCEP-d12 hydrochloride serves as a reducing agent to maintain the reduced state of cysteine residues, which is crucial for achieving high-quality crystals. It has been demonstrated that using TCEP-d12 can enhance the quality of protein crystals by preventing oxidation during the crystallization process .

Mass Spectrometry

TCEP-d12 hydrochloride is compatible with mass spectrometry as it does not interfere with ionization processes. Its use allows for the analysis of reduced proteins without the need for extensive sample cleanup, which is often required when using other reducing agents .

Case Study: Protein Folding Analysis

In a study examining protein folding dynamics, researchers utilized TCEP-d12 hydrochloride to reduce disulfides in recombinant proteins before subjecting them to folding assays. The results indicated that TCEP-d12 facilitated proper refolding by maintaining the reduced state of cysteine residues throughout the experimental conditions.

Case Study: Antibody Labeling

Another application involved using TCEP-d12 in antibody labeling protocols where selective reduction of disulfides was necessary to attach fluorescent tags without affecting the antibody's functionality. The study reported successful labeling with minimal impact on binding affinity, showcasing TCEP-d12's effectiveness in maintaining protein integrity during modification .

Comparative Analysis with Other Reducing Agents

| Property | TCEP-d12 Hydrochloride | Dithiothreitol (DTT) | 2-Mercaptoethanol |

|---|---|---|---|

| Solubility | 310 g/L | Moderate | High |

| Stability | High | Low | Moderate |

| Odor | Odorless | Pungent | Pungent |

| pH Range | Broad (1.5 - 11) | Limited | Limited |

| Reducing Efficiency | High | Moderate | Moderate |

Mechanism of Action

TCEP-d12 Hydrochloride exerts its effects through a reduction mechanism. The phosphorus atom in the compound acts as a nucleophile, attacking the sulfur atoms in disulfide bonds. This nucleophilic substitution results in the cleavage of the disulfide bond, forming a thioalkoxyphosphonium cation and a sulfhydryl anion. Subsequent hydrolysis releases the free thiol and phosphine oxide, completing the reduction process.

Comparison with Similar Compounds

Research Findings and Regulatory Context

- EPA Evaluation : TCEP-d12’s physicochemical data (e.g., logKoa) received a High rating for representativeness and appropriateness, validating its use in environmental modeling .

- Safety Protocols : Handling guidelines for hydrochloride derivatives (e.g., eye wash stations, contamination control) align with OSHA standards for hazardous materials .

Biological Activity

TCEP-d12 Hydrochloride (tris(2-carboxyethyl)phosphine-d12 hydrochloride) is a stable and effective reducing agent widely used in biochemical research, particularly in protein chemistry. This compound is notable for its ability to reduce disulfide bonds in proteins without the drawbacks associated with other reducing agents like dithiothreitol (DTT). This article explores the biological activity of TCEP-d12 Hydrochloride, highlighting its mechanisms, applications, and relevant case studies.

TCEP-d12 Hydrochloride possesses several advantageous properties:

- Stability : It remains stable across a wide pH range (1.5 to 9.0) and is soluble in aqueous solutions, making it suitable for various biochemical applications .

- Efficiency : TCEP-d12 effectively reduces disulfide bonds, outperforming DTT under certain conditions, particularly at lower pH levels .

- Non-reactivity : Unlike thiol-containing reducing agents, TCEP does not react with other functional groups commonly found in proteins, allowing for more straightforward experimental designs .

TCEP acts by cleaving disulfide bonds in proteins, which is crucial for protein folding and stability. The mechanism involves the following steps:

- Nucleophilic Attack : The phosphine group in TCEP attacks the sulfur atom in disulfide bonds.

- Formation of Thiol Groups : This reaction results in the conversion of disulfides into free thiols, which can further participate in various biochemical processes.

Applications in Biochemistry

TCEP-d12 Hydrochloride is utilized in numerous applications:

- Protein Reduction : It is primarily used to reduce disulfide bonds in proteins during purification and analysis. For instance, it has been employed successfully in quantitative proteomics to enhance the accuracy of protein analysis by ensuring complete reduction of disulfides .

- Chiral Analysis : A recent study demonstrated its application in distinguishing cystine enantiomers within a peroxidase-mimicking system, showcasing its utility in chiral discrimination .

- Antibody Production : TCEP has been shown to facilitate the production of antibody-drug conjugates (ADCs) by promoting optimal disulfide bond configurations, which are critical for the efficacy of therapeutic antibodies .

Case Studies

Several studies illustrate the biological activity and effectiveness of TCEP-d12 Hydrochloride:

- Quantitative Proteomics : In a study by Hatano et al. (2023), TCEP was used for the in situ digestion of alcohol-fixed cells. The results indicated that TCEP significantly improved the yield and accuracy of protein quantification compared to traditional methods .

- Chiral Discrimination : Xu et al. (2023) utilized TCEP in a novel system designed to differentiate cystine enantiomers through a peroxidase-mimicking mechanism, demonstrating its potential for applications in asymmetric synthesis and chiral analysis .

- Antibody Drug Conjugates : Research conducted on IgG antibodies revealed that TCEP treatment resulted in optimized conjugation profiles under varying pH conditions, affecting the distribution of drug-linked species and enhancing therapeutic efficacy .

Data Tables

The following table summarizes key findings related to TCEP-d12 Hydrochloride's biological activity:

| Study | Application | Key Findings |

|---|---|---|

| Hatano et al. (2023) | Quantitative Proteomics | Enhanced accuracy and yield when using TCEP for protein reduction |

| Xu et al. (2023) | Chiral Analysis | Effective differentiation of cystine enantiomers using TCEP |

| Mery et al. (2018) | Antibody Production | Improved conjugation profiles and reduced disulfide scrambling with TCEP treatment |

Q & A

Q. What is the role of TCEP-d12 Hydrochloride as a surrogate standard in quantifying tris(2-chloroethyl) phosphate (TCEP) via GC-MS/LC-MS?

TCEP-d12 Hydrochloride serves as a deuterated surrogate standard to monitor analyte recovery during sample preparation and correct for matrix effects. Its chemical similarity to TCEP ensures comparable extraction efficiency and ionization behavior, while its isotopic mass difference (d12 vs. d0) allows unambiguous differentiation in mass spectra. Researchers should spike TCEP-d12 into samples prior to extraction to track losses during cleanup steps . Validation requires recovery rates between 70–120% for compliance with IEC 62321-11 standards .

Q. How should researchers validate the use of TCEP-d12 Hydrochloride in analytical workflows?

Validation involves:

- Spike-and-recovery tests : Add known concentrations of TCEP-d12 to blank matrices (e.g., plastic extracts) and calculate recovery rates.

- System suitability checks : Ensure baseline separation of TCEP-d12 from TCEP and anthracene-d10 (internal standard) in chromatograms (e.g., Figure B.1 in IEC 62321-11) .

- Ion ratio consistency : Confirm stable mass spectral ion ratios (e.g., m/z 285 → 213 for TCEP-d12) across runs to detect interferences .

Q. What precautions are necessary when handling TCEP-d12 Hydrochloride in protein biochemistry studies?

As a disulfide bond reductant, TCEP-d12 Hydrochloride must be freshly prepared in degassed buffers to prevent oxidation. Its lack of thiol groups minimizes side reactions with maleimide-based probes, unlike DTT or β-mercaptoethanol. For metal-affinity chromatography, use ≤5 mM TCEP-d12 to avoid column damage while ensuring complete reduction .

Advanced Research Questions

Q. How can co-elution of TCEP-d12 with matrix components be resolved in complex samples?

Co-elution challenges arise in GC-MS due to overlapping peaks (e.g., Figure B.1 ). Mitigation strategies include:

- Chromatographic optimization : Adjust temperature ramps or use alternative columns (e.g., DB-5ms vs. HP-5).

- Selective ion monitoring (SIM) : Focus on unique qualifier ions (e.g., m/z 285 for TCEP-d12) to enhance specificity.

- Sample cleanup : Employ SPE cartridges (e.g., Florisil) to remove interfering lipids or polymers .

Q. What are the implications of using TCEP-d12 Hydrochloride in high-resolution mass spectrometry (HRMS) workflows?

HRMS (e.g., Q-TOF) requires deuterated standards with minimal isotopic overlap. While TCEP-d12 is suitable for quadrupole MS, its isotopic pattern may interfere with HRMS due to natural abundance of [13]C or [37]Cl. Alternatives like [13]C-labeled analogs are recommended for HRMS to avoid false positives from isotopic fine structure .

Q. How can researchers reconcile discrepancies in TCEP-d12 recovery rates across interlaboratory studies?

Discrepancies often stem from:

- Matrix variability : TCEP-d12 recovery in polyurethane vs. PVC requires matrix-specific calibration.

- Extraction efficiency : Ultrasonic extraction (IEC 62321-11) vs. Soxhlet may yield differing recoveries.

- Instrument sensitivity : GC-MS with EI source vs. LC-MS/MS with ESI may exhibit variable detection limits. Cross-validation using harmonized protocols (e.g., ISO 17025) and proficiency testing materials is critical .

Q. What experimental design considerations apply when using TCEP-d12 Hydrochloride in redox-sensitive proteomics?

Key considerations include:

- Concentration gradients : Titrate TCEP-d12 (0.1–10 mM) to balance disulfide reduction vs. protein denaturation.

- Compatibility with alkylating agents : Add iodoacetamide post-reduction to prevent re-oxidation.

- Quantitative MS : Use TCEP-d12 as an internal standard for cysteine-containing peptide quantification .

Methodological Resources

- Chromatographic Separation : Refer to IEC 62321-11 Annex B/C for GC-MS/LC-MS parameters and troubleshooting .

- Reduction Efficiency : Validate via Ellman’s assay or non-reducing SDS-PAGE when using TCEP-d12 in protein studies .

- Data Reporting : Include recovery rates, ion ratios, and LOD/LOQ values in compliance with ISO/IEC 17025 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.